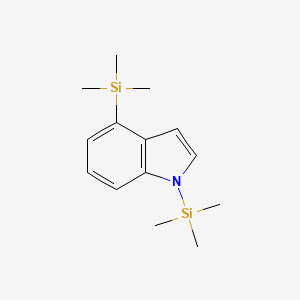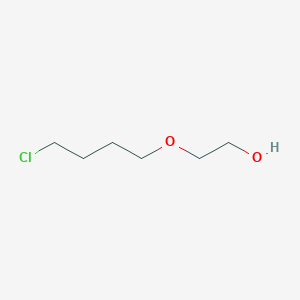
2-(4-Chlorobutoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobutoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethane chain, which is further connected to a 4-chlorobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutoxy)ethan-1-ol typically involves the reaction of 4-chlorobutanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 4-chlorobutanol and ethylene oxide.
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety. The process involves:
Reactant Feed: Continuous feeding of 4-chlorobutanol and ethylene oxide into the reactor.
Catalyst: Use of a solid base catalyst to facilitate the reaction.
Temperature Control: Maintaining a consistent reaction temperature using heat exchangers.
Product Isolation: Separation of the product from the reaction mixture using distillation or extraction techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobutoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorobutoxy group can be reduced to a butoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(4-chlorobutoxy)acetaldehyde or 2-(4-chlorobutoxy)acetic acid.
Reduction: Formation of 2-(butoxy)ethan-1-ol.
Substitution: Formation of 2-(4-hydroxybutoxy)ethan-1-ol, 2-(4-aminobutoxy)ethan-1-ol, or 2-(4-mercaptobutoxy)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-(4-Chlorobutoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobutoxy)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorobutoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromobutoxy)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylbutoxy)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
2-(4-Hydroxybutoxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
2-(4-Chlorobutoxy)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming halogen bonds. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
78450-84-7 |
|---|---|
Fórmula molecular |
C6H13ClO2 |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
2-(4-chlorobutoxy)ethanol |
InChI |
InChI=1S/C6H13ClO2/c7-3-1-2-5-9-6-4-8/h8H,1-6H2 |
Clave InChI |
FHEXEAKEQHBHKR-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


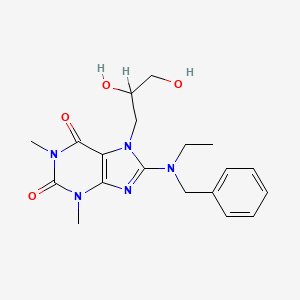
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
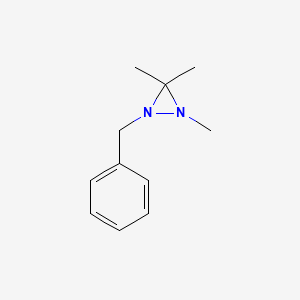

![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
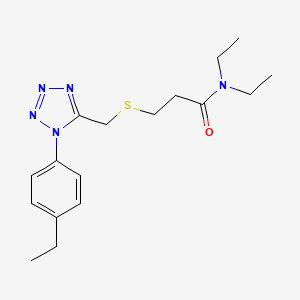
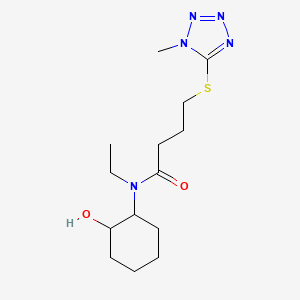

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)

![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
